Methyl 3-(2-naphthylamino)propanoate
Overview
Description
Methyl N-2-naphthyl-beta-alaninate is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings This compound is a derivative of beta-alanine, a naturally occurring beta amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-2-naphthyl-beta-alaninate can be synthesized through several methods. One common approach involves the reaction of beta-alanine with 2-naphthol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as methanol or ethanol. Another method involves the use of the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form the desired ether .
Industrial Production Methods
Industrial production of Methyl 3-(2-naphthylamino)propanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-2-naphthyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthyl group to dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthyl derivatives.
Scientific Research Applications
Methyl N-2-naphthyl-beta-alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(2-naphthylamino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to target sites, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(2-naphthylamino)propanoate include other naphthalene derivatives and beta-alanine derivatives. Examples include:
Beta-(2-Naphthyl)-Alanine: A related compound with similar structural features.
Naphthalene-2-ol: Another naphthalene derivative with different functional groups.
Uniqueness
Methyl N-2-naphthyl-beta-alaninate is unique due to its specific combination of the naphthyl group and beta-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(naphthalen-2-ylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)8-9-15-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJRJGVMXNFKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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